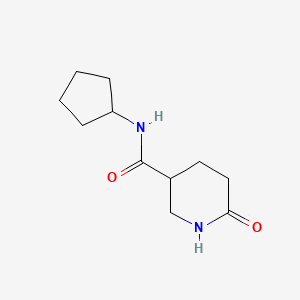

N-Cyclopentyl-6-oxopiperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

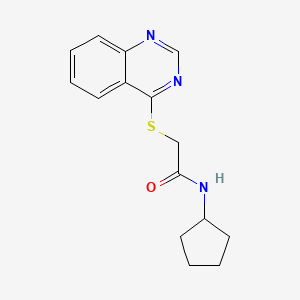

Synthesis and Structural Analysis

Research has delved into the synthesis and structural analysis of cyclopiperidine derivatives, which are closely related to N-Cyclopentyl-6-oxopiperidine-3-carboxamide. For instance, Vilsmaier et al. (1995) conducted a study on the functionalized chloroenamines in aminocyclopropane synthesis, focusing on 3,5-Cyclopiperidine-4-carboxamides. This research highlights the synthetic routes and conformational studies of cyclopiperidine compounds, providing insights into their potential as building blocks in organic synthesis and pharmaceutical development (Vilsmaier et al., 1995).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, compounds structurally similar to N-Cyclopentyl-6-oxopiperidine-3-carboxamide have been explored for their potential therapeutic applications. González-Vera et al. (2005) synthesized spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles. This methodology underscores the versatility of cyclopiperidine derivatives in generating novel pharmacophores with potential applications in drug discovery (González-Vera et al., 2005).

Anticancer Activity and DNA Binding

Further, cyclopiperidine derivatives have been investigated for their anticancer activities and interactions with biological macromolecules. Jayarajan et al. (2019) conducted experimental and computational studies on synthesized cyclopiperidine carboxamides, examining their non-linear optical (NLO) properties and molecular docking analyses. This research underscores the potential of such compounds in developing anticancer agents by targeting specific biological pathways and interactions with DNA (Jayarajan et al., 2019).

Conformational Studies and Receptor Binding

Conformationally rigid analogues of cyclopiperidine carboxamides, like those studied by Vilsmaier et al. (1996), demonstrate the importance of structural analysis in understanding the interactions between such compounds and biological receptors. This research can inform the design of more effective and selective therapeutic agents by elucidating the structural requirements for receptor binding and activity (Vilsmaier et al., 1996).

作用機序

Mode of Action

A derivative of n-acetylserotonin, which may share some structural similarities with the compound, has been shown to play a neuroprotective role in a hypoxic-ischemic encephalopathy (hie) model . The specific interactions with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

The n-acetylserotonin derivative mentioned earlier was found to inhibit the activation of the nlrp3 inflammasome and activate the pi3k/akt/nrf2 pathway . These pathways are involved in inflammatory responses and cellular survival, respectively.

Result of Action

The n-acetylserotonin derivative was found to reduce cerebral infarction volume, cerebral edema, and neuronal apoptosis in an hie model . These results suggest potential neuroprotective effects.

特性

IUPAC Name |

N-cyclopentyl-6-oxopiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-10-6-5-8(7-12-10)11(15)13-9-3-1-2-4-9/h8-9H,1-7H2,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIILIJCFHZDBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2992174.png)

![1-Cyclopropyl-3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B2992176.png)

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992180.png)

![N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2992182.png)

![ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2992184.png)

![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)

![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2992189.png)

![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)